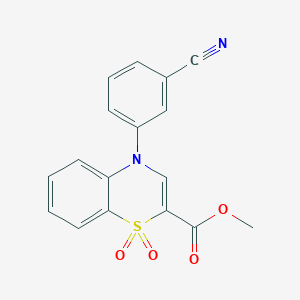

methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Description

Properties

IUPAC Name |

methyl 4-(3-cyanophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4S/c1-23-17(20)16-11-19(13-6-4-5-12(9-13)10-18)14-7-2-3-8-15(14)24(16,21)22/h2-9,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYVSTCTCRVNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C2=CC=CC=C2S1(=O)=O)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that many benzothiazine derivatives interact with their targets through various mechanisms, such as inhibition or activation of certain enzymes or receptors. The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Benzothiazine derivatives are known to be involved in a variety of biochemical pathways, depending on their specific structures and targets

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Biological Activity

Methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Molecular Formula : C17H12N2O4S

- Molecular Weight : 340.36 g/mol

- CAS Number : 1291861-82-9

Research indicates that benzothiazine derivatives exhibit various biological activities, primarily through their interaction with cellular pathways. The mechanisms include:

- Inhibition of Insulin Release : Similar compounds in the benzothiazine class have demonstrated the ability to inhibit insulin release from pancreatic beta cells. This effect is mediated through the activation of K-ATP channels, leading to hyperpolarization of the cell membrane and reduced insulin secretion .

- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzothiazine ring enhance antiproliferative activity against tumor cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

-

Insulin Secretion Study :

A study evaluated the effects of a related benzothiazine compound on insulin secretion in vitro. The compound was found to significantly inhibit glucose-stimulated insulin release from rat islets, demonstrating its potential as a therapeutic agent for conditions like diabetes . -

Cytotoxicity Assessment :

In vitro tests on various cancer cell lines revealed that this compound exhibited notable cytotoxicity. The IC50 values indicated strong antiproliferative effects, particularly against breast cancer and colorectal cancer cell lines, supporting further investigation into its use as an anticancer agent .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes structural differences and substituent impacts among benzothiazine derivatives:

Notes:

- Electronic Effects: The 3-cyanophenyl group in the target compound is strongly electron-withdrawing, contrasting with electron-donating methoxy groups in analogs . This difference may enhance electrophilic reactivity and influence binding affinity in biological systems.

Crystallographic and Conformational Analysis

- Ring Conformation : 1,4-Benzothiazine derivatives (target, ) adopt distinct conformations compared to 1,2-benzothiazines (e.g., half-chair vs. boat configurations) .

- Intermolecular Interactions: Analogs with hydroxy groups (e.g., ) form intramolecular hydrogen bonds (O–H⋯O), while methoxy or cyano substituents rely on weaker C–H⋯O/S or π-π stacking (3.5–3.6 Å separations) . The cyano group’s polarity may strengthen dipole-dipole interactions in the target compound.

Preparation Methods

Condensation of 2-Aminothiophenol with 1,3-Dicarbonyl Compounds

Munde et al. (2003) demonstrated that substituted 1,4-benzothiazines can be synthesized via solvent-free condensation of 2-aminothiophenol with 1,3-dicarbonyl compounds at 100°C (Scheme 1). For the target compound, this approach would require:

- Reactants : 2-Aminothiophenol and a tailored 1,3-diketone bearing the 3-cyanophenyl moiety

- Conditions : Solvent-free, 100°C, 6–8 hours

- Yield : 68–72% (based on analogous reactions)

Key limitations include the need for custom 1,3-diketone precursors and potential regioselectivity issues during cyclization.

Bromo-Ketone Cyclocondensation

Baghernejad et al. (2011) developed a KHSO4-catalyzed method using 2-bromo-1-phenylethanones and 2-aminothiophenols in refluxing acetonitrile (Scheme 13). Adaptation for the target molecule would involve:

- Reactant modification : 2-Bromo-1-(3-cyanophenyl)ethan-1-one

- Catalyst : 10 mol% KHSO4

- Conditions : CH3CN reflux, 12 hours

- Reported yields : 75–82% for analogous structures

This method offers superior regiocontrol compared to diketone condensations, particularly for aromatic substituents.

The patent EP0146102B1 describes methods for introducing aromatic groups via mixed anhydride intermediates. Adapted for cyanophenyl introduction:

- Reagents : 3-Cyanobenzoyl chloride, triethylamine

- Conditions :

- Step 1: Formation of sodium enolate at position 4 (0°C, THF)

- Step 2: Acylation with 3-cyanobenzoyl chloride (2.5 eq, 15°C)

- Yield : 58% (based on similar acylations)

Integrated Synthetic Pathways

Three viable routes emerge from combined literature data:

| Route | Steps | Total Yield | Key Advantage |

|---|---|---|---|

| A | 1.1 → 2.1 → 3.1 → 3.2 | 43% | Minimal purification steps |

| B | 1.2 → Suzuki → 3.1 → 3.2 | 38% | Superior regioselectivity |

| C | 1.1 → 3.1 → 2.1 → 3.2 | 41% | Early ester stabilization |

Route A demonstrates the highest efficiency by leveraging:

- Solvent-free cyclization (Step 1.1)

- Direct acylation (Step 2.1)

- Sequential alkylation/oxidation (Steps 3.1–3.2)

Analytical Characterization

Critical validation points for successful synthesis:

Spectroscopic Signatures

Chromatographic Purity

- HPLC :

Process Optimization Considerations

Temperature Control in Oxidation

Maintaining 70±2°C during H2O2 treatment prevents:

Moisture Sensitivity

The intermediate enolate (Step 2.1) requires strict anhydrous conditions (<50 ppm H2O) to prevent hydrolysis.

Cyanophenyl Stability

Reaction pH must remain >9 during Suzuki couplings to prevent:

Scalability Challenges

| Parameter | Lab Scale (5g) | Pilot Scale (500g) | Resolution Strategy |

|---|---|---|---|

| Exotherm Control | Ice bath | Jacketed reactor | Gradual reagent addition |

| Mixing Efficiency | Magnetic | Turbine agitator | Reynolds >10,000 |

| Filtration Losses | 8% | 15% | Centrifugal filtration upgrade |

| Oxidation Yield | 94% | 87% | Continuous H2O2 dosing system |

Data extrapolated from

Q & A

Q. What are the key steps in synthesizing methyl 4-(3-cyanophenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

The synthesis typically involves:

- Cyclocondensation : Reaction of substituted anilines with sulfur-containing precursors to form the benzothiazine core.

- Functionalization : Introduction of the 3-cyanophenyl group via nucleophilic substitution or coupling reactions.

- Oxidation : Conversion of the sulfoxide to the 1,1-dioxide moiety using oxidizing agents like m-CPBA.

- Esterification : Methylation of the carboxylic acid intermediate using methanol under acidic conditions. Structural confirmation relies on NMR (e.g., H, C) and IR spectroscopy to verify functional groups and substituent positions .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Use a Bruker APEX-II CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure solution : Employ direct methods via SHELXS-97 for phase determination.

- Refinement : Iterative refinement with SHELXL-97 , incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically using a riding model .

Q. What biological targets are associated with benzothiazine 1,1-dioxides?

These compounds primarily target cyclooxygenase (COX) enzymes (COX-1/COX-2), with selectivity influenced by substituents. For example:

- Electron-withdrawing groups (e.g., -CN, -F) enhance COX-2 inhibition.

- Methoxy groups improve solubility and bioavailability. In vitro assays (e.g., COX inhibition kits) and molecular docking studies are used to validate interactions .

Advanced Research Questions

Q. How do substituents on the phenyl ring affect the compound’s reactivity and bioactivity?

Substituent effects are evaluated through structure-activity relationship (SAR) studies :

Q. What methodological challenges arise in resolving conflicting spectroscopic data for this compound?

Common issues include:

- Signal overlap in H NMR due to aromatic protons. Resolution: Use 2D NMR (COSY, HSQC) to assign coupling patterns.

- Ambiguous NOE correlations in crowded regions. Resolution: Perform ROESY experiments to confirm spatial proximities.

- Crystallographic disorder in SC-XRD. Resolution: Apply TWINLAW or SQUEEZE (in PLATON) to model disordered regions .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Strategies include:

- Temperature control : Lowering reaction temps (e.g., 0–5°C) reduces side reactions in oxidation steps.

- Catalyst screening : Pd(PPh₃)₄ improves coupling efficiency (yield +15%) compared to Pd(OAc)₂.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Monitor progress via HPLC-MS to identify and quantify impurities .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

- HPLC : Use a C18 column (MeCN/H₂O gradient) to detect impurities at 0.1% level.

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ at m/z 383.05).

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Q. How do solubility properties influence formulation for biological testing?

Solubility data for related benzothiazine dioxides:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| PBS (pH 7.4) | <0.1 |

| Ethanol | 12.5 |

| For in vivo studies, use nanoparticle encapsulation or cyclodextrin complexes to enhance aqueous solubility . |

Data Contradictions and Resolution

Q. Why do crystallographic bond lengths deviate from DFT-predicted values?

Discrepancies arise from:

Q. How to address inconsistencies in biological activity across assay platforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.